molecular formula C19H24N6O2S B12396584 mTOR inhibitor-12

mTOR inhibitor-12

Cat. No.: B12396584
M. Wt: 400.5 g/mol
InChI Key: XLXQKEUHDQPNSX-OLZOCXBDSA-N
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Description

Overview of the mTOR Kinase and its Multi-Protein Complexes (mTORC1 and mTORC2)

mTOR is a large protein kinase that forms the catalytic core of two distinct complexes. medscape.com

mTORC1 is composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8 (mammalian lethal with Sec13 protein 8). genecards.orgmedchemexpress.com It is sensitive to inhibition by the macrolide rapamycin (B549165) and is primarily activated by nutrients, growth factors, and energy status. medchemexpress.comnih.gov

mTORC2 consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSin1, and mLST8. medchemexpress.commedchemexpress.com It is generally considered insensitive to acute rapamycin treatment and is primarily activated by growth factors. targetmol.commedscape.com

Fundamental Roles of mTOR Signaling in Cellular Physiology and Homeostasis

The mTOR pathway is integral to maintaining cellular balance and orchestrates a variety of physiological processes.

mTORC1 is a primary driver of cell growth (increase in cell mass) and proliferation (increase in cell number). medchemexpress.com It promotes these processes by phosphorylating key downstream effectors that control protein synthesis and cell cycle progression. medchemexpress.com The dysregulation of this aspect of mTOR signaling is a hallmark of many cancers.

A key function of mTORC1 is the promotion of anabolic processes. It enhances protein synthesis by phosphorylating and activating S6 kinase 1 (S6K1) and inhibiting the translational repressor 4E-binding protein 1 (4E-BP1). Furthermore, mTORC1 has been shown to regulate lipid synthesis by influencing transcription factors such as SREBP1 (sterol regulatory element-binding protein 1), which controls the expression of genes involved in lipogenesis. genecards.orgmedchemexpress.comnih.gov

In contrast to its role in promoting anabolic processes, mTORC1 acts as a negative regulator of catabolism, particularly autophagy. Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy. Conversely, inhibition of mTORC1 allows for the induction of autophagy, a cellular recycling process that degrades and clears damaged organelles and proteins. mTORC1 also controls lysosomal biogenesis by phosphorylating and inhibiting the transcription factor TFEB (transcription factor EB).

The mTOR pathway is a critical sensor of the cell's metabolic state. It responds to fluctuations in energy levels, primarily through the energy sensor AMPK (AMP-activated protein kinase). bohrium.com When cellular energy is low (high AMP/ATP ratio), AMPK is activated and inhibits mTORC1, thereby conserving energy by shutting down anabolic processes. mTORC1 also influences glucose metabolism and mitochondrial biogenesis to meet the energetic demands of the cell.

The mTOR pathway plays a significant role in regulating the differentiation and function of immune cells. It is involved in the development and activation of both the innate and adaptive immune systems. For instance, mTOR signaling is crucial for the differentiation of T helper cell subsets (Th1, Th2, Th17) and regulatory T cells (Tregs), thereby shaping the nature of an immune response.

Research Findings on mTOR Inhibitor-12

Research has identified a potent compound, referred to as PI3K/mTOR Inhibitor-12 (also described as compound 42 in scientific literature), which demonstrates significant dual inhibitory activity against both PI3Kα and mTOR. genecards.org Another molecule, designated This compound (Compound 11) , has been described as a selective, brain-penetrant mTOR inhibitor for research in central nervous system (CNS) diseases, with no reported genotoxicity. The following data pertains specifically to PI3K/mTOR Inhibitor-12 (compound 42).

This inhibitor has shown excellent dual inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. genecards.org

In Vitro Anti-proliferative Activity

PI3K/mTOR Inhibitor-12 has demonstrated significant anti-proliferative effects across various human cancer cell lines.

Cell LineCancer TypeIC50 (μM)
PC-3Prostate Cancer0.07
HT-29Colon Cancer0.09
HCT116Colon Cancer0.54
LOVOColon Cancer0.54
HUVECEndothelial Cells0.68
Data from a 72-hour cell growth inhibition assay.

Cellular Mechanism of Action

In cellular contexts, PI3K/mTOR Inhibitor-12 has been shown to effectively inhibit the PI3K/mTOR signaling pathway. Treatment of HCT116 and HT-29 colon cancer cells with this inhibitor led to a dose- and time-dependent reduction in the expression levels of key downstream effectors such as AKT and p70S6K, as well as their phosphorylated forms.

In Vivo Antitumor Activity

In preclinical in vivo models, PI3K/mTOR Inhibitor-12 has exhibited significant antitumor activity. In a study using HCT116 xenografts in mice, the inhibitor reduced tumor growth by 73.33%. Notably, it was also reported to have lower liver toxicity compared to previously studied compounds. genecards.org

Currently, detailed research findings specifically characterizing the effects of this compound on lipid synthesis, autophagy, lysosomal biogenesis, broader cellular metabolism and energy sensing, and immunomodulatory functions are not extensively available in the public domain. The primary focus of existing research has been on its potent anti-proliferative and antitumor activities through the dual inhibition of the PI3K/mTOR pathway.

Dysregulation of mTOR Signaling in Pathological Conditions

The mTOR signaling pathway is a tightly regulated network, and its dysregulation is implicated in a wide array of human diseases. medchemexpress.comnih.gov Hyperactivation of this pathway, leading to uncontrolled cell growth and proliferation, is a common feature in many cancers. d-nb.infomedchemexpress.com In fact, it is estimated that the mTOR pathway is exploited by approximately 30% of all cancers and is dysregulated in about 70% of breast cancers. medchemexpress.com This aberrant signaling can arise from mutations in upstream components of the pathway, such as the tumor suppressors PTEN, TSC1/TSC2, or the oncogene PIK3CA. d-nb.info

Beyond cancer, the dysregulation of mTOR signaling is a key factor in various neurological and metabolic disorders. nih.govnih.gov In the brain, mTOR is essential for processes like synaptic plasticity and neuronal development. nih.govrsc.org Consequently, its abnormal activity is linked to conditions such as epilepsy, autism spectrum disorders, and neurodegenerative diseases like Alzheimer's. nih.govfrontiersin.orgtargetmol.com In the context of metabolic diseases, mTOR dysregulation has been shown to contribute to the development of type 2 diabetes and obesity. d-nb.infomedchemexpress.com

Historical Context of mTOR Inhibitor Development and Evolution of Inhibitor Generations

The discovery of rapamycin, a natural product isolated from the bacterium Streptomyces hygroscopicus on Easter Island (Rapa Nui), marked the beginning of mTOR-targeted therapy. mdpi.com Initially identified for its antifungal properties, rapamycin was later found to have potent immunosuppressive and anticancer activities. mdpi.comacs.org This led to the identification of its molecular target, mTOR, in the 1990s and spurred the development of a new class of therapeutic agents. mdpi.com The evolution of mTOR inhibitors can be categorized into distinct generations, each with improved mechanisms of action and therapeutic potential.

Second-Generation ATP-Competitive and Dual PI3K/mTOR Inhibitors

To overcome the limitations of rapalogs, a second generation of mTOR inhibitors was developed. These are ATP-competitive inhibitors that target the kinase domain of mTOR. medchemexpress.euresearchgate.net By competing with ATP, these inhibitors can block the activity of both mTORC1 and mTORC2 complexes. researchgate.netnih.gov This dual inhibition prevents the feedback activation of AKT, theoretically offering a more potent antitumor effect. medchemexpress.eu Examples of these mTOR kinase inhibitors (TORKi) include Torin-1 and vistusertib. mdpi.com

Within this generation are also the dual PI3K/mTOR inhibitors, such as dactolisib (B1683976) and voxtalisib. mdpi.com These compounds were developed based on the structural similarity between the ATP-binding sites of PI3K and mTOR, allowing them to target both kinases simultaneously. nih.govresearchgate.net This approach aims to provide a more comprehensive blockade of the PI3K/AKT/mTOR pathway. biorxiv.org

Third-Generation Bivalent Inhibitors (e.g., RapaLinks)

The third generation of mTOR inhibitors, known as bivalent inhibitors or RapaLinks, represents a novel approach to overcome resistance to earlier generations. frontiersin.orgmedchemexpress.eu These molecules, such as RapaLink-1, are designed by chemically linking a rapamycin analog to a second-generation mTOR kinase inhibitor. frontiersin.org This unique structure allows them to bind to both the FRB domain and the kinase domain of mTOR simultaneously. This bivalent binding results in a more potent and durable inhibition of mTORC1 and can overcome resistance mutations that affect the binding of first or second-generation inhibitors. frontiersin.orgmedchemexpress.eu

Research Rationale for Investigating Novel mTOR Inhibitors, with Focus on this compound

The quest for more effective and specific mTOR inhibitors continues, driven by the need to overcome resistance and to target mTOR dysregulation in a wider range of diseases, particularly those affecting the central nervous system (CNS). A significant challenge in treating CNS disorders is the blood-brain barrier (BBB), which restricts the entry of many drugs, including some rapalogs. nih.gov This has spurred the development of novel, brain-penetrant mTOR inhibitors.

An example of such a novel compound is This compound (also referred to as Compound 11) . ebiohippo.commedchemexpress.eu Publicly available research data on this specific compound is limited. It is described as a selective, brain-penetrant mTOR inhibitor that does not exhibit genotoxicity risk and is intended for research in the context of CNS diseases. nih.govebiohippo.commedchemexpress.eu

The rationale for developing compounds like this compound stems from the growing understanding of mTOR's role in neurological conditions. nih.govfrontiersin.org For instance, the mTOR pathway is a key regulator of synaptic plasticity, and its hyperactivation is a feature of several genetic epilepsy syndromes. frontiersin.org Clinical studies with the rapalog everolimus (B549166) have shown its value in reducing seizures in patients with tuberous sclerosis complex (TSC), a genetic disorder characterized by overactive mTOR signaling. rsc.orgresearchgate.net However, the need for improved brain permeability and more complete mTOR inhibition has led researchers to seek new-generation inhibitors. nih.govresearchgate.net

The development of potent, selective, and brain-penetrant ATP-competitive mTOR inhibitors is a key strategy. researchgate.netresearchgate.net These newer compounds aim to correct mTOR pathway hyperactivity within the brain more effectively and with potentially fewer systemic side effects. nih.gov Preclinical studies of various brain-penetrant mTOR inhibitors have shown promise in models of mTOR-related CNS disorders, demonstrating the potential to improve survival and correct neuronal overgrowth phenotypes. researchgate.netresearchgate.net The investigation into compounds like this compound is therefore part of a broader effort to develop targeted therapies for a range of challenging neurological diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24N6O2S

Molecular Weight

400.5 g/mol

IUPAC Name

(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1,3-thiazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]morpholine

InChI

InChI=1S/C19H24N6O2S/c1-12-8-26-5-3-24(12)15-7-16(25-4-6-27-9-13(25)2)21-19-17(15)22-18(23-19)14-10-28-11-20-14/h7,10-13H,3-6,8-9H2,1-2H3,(H,21,22,23)/t12-,13+/m1/s1

InChI Key

XLXQKEUHDQPNSX-OLZOCXBDSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOC[C@@H]5C

Canonical SMILES

CC1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CSC=N4)N5CCOCC5C

Origin of Product

United States

Molecular Mechanisms of Action of Mtor Inhibitor 12

Target Engagement Profile of mTOR Inhibitor-12

The efficacy and biological effects of an mTOR inhibitor are largely determined by its specific interactions with the mTOR complexes and their components.

Unlike first-generation mTOR inhibitors such as rapamycin (B549165) and its analogs (rapalogs), which are primarily allosteric inhibitors of mTORC1, this compound demonstrates a distinct profile as a dual mTORC1 and mTORC2 inhibitor. This broad specificity is achieved by directly targeting the ATP-binding site within the mTOR kinase domain, an approach that overcomes the resistance often seen with rapalogs.

The inhibitory activity of compounds representative of this class, such as sapanisertib (B612132) (INK128), has been quantified in various studies. For instance, sapanisertib has been shown to inhibit both mTORC1 and mTORC2 with high potency. This dual inhibition is critical, as it not only blocks the primary downstream proliferative signals from mTORC1 but also abrogates the pro-survival signaling mediated by mTORC2.

This compound functions as an ATP-competitive inhibitor. This means it binds to the kinase domain of mTOR in the same location where ATP, the cell's energy currency and phosphate (B84403) donor, would normally bind. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to mTOR's downstream targets, effectively shutting down its kinase activity.

This mode of action is fundamentally different from that of rapamycin, which forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FRB domain on mTOR, allosterically inhibiting mTORC1 activity without directly affecting the kinase domain. The ATP-competitive nature of this compound allows it to inhibit both mTORC1 and mTORC2, as both complexes rely on the same kinase domain for their function.

Cellular and Subcellular Effects of Mtor Inhibitor 12 in Preclinical Models

In Vitro Cellular Responses

In vitro studies are fundamental to understanding the direct effects of a compound on cancer cells. The following sections detail the observed cellular responses to mTOR inhibitor-12 in various cancer cell lines.

The anti-proliferative effects of mTOR inhibitors are often dose-dependent. ijbs.com Studies have shown that while some mTOR inhibitors may only partially inhibit cell growth at lower concentrations, higher concentrations can lead to a more complete inhibition. d-nb.info The combination of mTOR inhibitors with other agents, such as MEK inhibitors, has also been shown to produce a more significant reduction in cell proliferation compared to either agent alone. europeanreview.org

Table 1: Effect of this compound on Cell Proliferation and Viability in Preclinical Models

Cell LineTreatmentObservation
Glioblastoma (GL15, U87MG, U251)mTORC2 InhibitionSignificant decrease in BrdU-positive cells and cell viability. frontiersin.org
Neurofibromatosis 2 (NF2) Mutant Tumor CellsmTOR/MEK InhibitionSignificant decrease in proliferation activity. europeanreview.org
Cancer Cells (General)mTOR InhibitionInhibition of cell growth. d-nb.info

A key mechanism through which mTOR inhibitors exert their anti-proliferative effects is by inducing cell cycle arrest, most commonly in the G1 phase. d-nb.infotandfonline.com The inhibition of mTOR activity can cause a delay in the G1 stage of the cell cycle at nanomolar concentrations. d-nb.info This arrest prevents cells from progressing to the S phase, where DNA replication occurs, effectively halting proliferation. researchgate.net

The G1 phase arrest is a well-documented response to mTOR inhibition across various cancer cell types. rsc.orgtandfonline.com This effect is linked to the role of mTOR in regulating proteins crucial for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). d-nb.inforesearchgate.net By inhibiting mTOR, the translation of these regulatory proteins is blocked, leading to the observed G1/S phase arrest. mdpi.com In some instances, mTOR inhibitors have also been associated with an accumulation of cells in the G2/M phase, particularly following irradiation. biorxiv.org

Table 2: Induction of Cell Cycle Arrest by this compound

Cell Line/ModelTreatmentEffect
Tumor CellsmTOR InhibitionGrowth delay in the G1 stage. d-nb.info
Cancer CellsRapamycin (B549165) (mTOR inhibitor)G1-phase cell cycle arrest. tandfonline.com
Myeloma CellsDCZ0814 (dual mTORC1/2 inhibitor)G0/G1 phase cell cycle arrest. dovepress.com
Neuroendocrine Neoplasm CellsmTOR inhibitor followed by irradiationAccumulation of cells in G2/M phase. biorxiv.org

mTOR inhibitors can trigger apoptosis, or programmed cell death, in cancer cells through various mechanisms. researchgate.netnih.gov One significant pathway involves the activation of the extrinsic apoptotic pathway. nih.gov Studies have shown that mTOR inhibitors can induce the expression of Death Receptor 5 (DR5), which, upon binding to its ligand TRAIL, initiates a signaling cascade leading to apoptosis. nih.gov This process involves the recruitment of the FADD adapter protein and the activation of caspase-8. nih.gov

Table 3: Apoptosis Induction by this compound

Cell LineTreatmentPathway/Observation
Colorectal Cancer CellsmTOR inhibitors (rapalogs and ATP-competitive)Activation of the extrinsic apoptotic pathway via DR5/FADD/Caspase-8 axis. nih.gov
Lung Carcinoid Cells (NCI-H727)mTOR inhibitor (RAD001 or Torin1) + ChloroquineIncreased apoptosis. endocrine-abstracts.org
Nasopharyngeal Carcinoma CellsRAD001 (mTOR inhibitor)Induction of apoptosis. spandidos-publications.com
Myeloma CellsDCZ0814 (dual mTORC1/2 inhibitor)Induction of apoptosis. dovepress.com

Autophagy is a cellular process of "self-eating" that can have a dual role in cancer, either promoting survival or cell death. plos.org mTORC1 is a key negative regulator of autophagy. mdpi.comnih.gov When mTORC1 is inhibited, it leads to the induction of autophagy. mdpi.complos.org This process is initiated by the dephosphorylation and activation of the ULK1 complex. mdpi.complos.org

The induction of autophagy by mTOR inhibitors can sometimes act as a survival mechanism for cancer cells, allowing them to withstand the stress induced by the treatment. endocrine-abstracts.orgplos.org Consequently, combining mTOR inhibitors with autophagy inhibitors, such as chloroquine, has been investigated as a strategy to enhance the anti-cancer effects. endocrine-abstracts.orgplos.org This combination can lead to increased cell death and reduced proliferation in various cancer models. endocrine-abstracts.orgplos.org The modulation of autophagy is a significant aspect of the cellular response to mTOR inhibition, with implications for therapeutic strategies. mdpi.com

Table 4: Autophagy Modulation by this compound

Cell Line/ModelTreatmentEffect on Autophagy
GeneralmTOR InhibitionInduction of autophagy. mdpi.comnih.gov
Adenoid Cystic CarcinomaTemsirolimus (B1684623) (mTOR inhibitor)Autophagy induction via mTOR pathway inhibition. mdpi.com
Melanoma CellsCCI-779 (mTOR inhibitor) + Hydroxychloroquine (autophagy inhibitor)Synergistic cell death via apoptosis. plos.org
Lung Carcinoid Cells (NCI-H727)RAD001 or Torin1 (mTOR inhibitors) + ChloroquineIncreased accumulation of LC3-II (autophagy marker) and apoptosis. endocrine-abstracts.org

The mTOR pathway is a central regulator of cellular metabolism, influencing protein synthesis, lipid synthesis, and glucose metabolism. mdpi.comspandidos-publications.com mTORC1, in particular, promotes the synthesis of proteins and lipids. tandfonline.commdpi.com Inhibition of mTORC1 can, therefore, lead to a decrease in these anabolic processes. tandfonline.comembopress.org For instance, mTOR inhibitors can suppress protein synthesis by affecting downstream targets like S6K and 4E-BP1. tandfonline.comspandidos-publications.com

Regarding lipid metabolism, mTORC1 activation promotes lipogenesis through the activation of SREBP. mdpi.comembopress.org Consequently, mTOR inhibitors can reduce lipid synthesis. embopress.orgmdpi.com In terms of glucose metabolism, the mTOR pathway plays a role in regulating glucose uptake and glycolysis. nih.govspandidos-publications.com Inhibition of mTOR can affect the expression and localization of glucose transporters, thereby impacting glucose metabolism. spandidos-publications.com The metabolic reprogramming induced by mTOR inhibitors is a key aspect of their anti-cancer activity.

Table 5: Impact of this compound on Cellular Metabolism

Metabolic ProcessEffect of mTOR InhibitionKey Mediators
Protein SynthesisInhibitionS6K, 4E-BP1. tandfonline.comspandidos-publications.com
Lipid SynthesisInhibitionSREBP. mdpi.comembopress.org
Glucose MetabolismAlteredGlucose Transporters (e.g., GLUT1). spandidos-publications.com
Aerobic GlycolysisRegulationmTOR signaling pathway. spandidos-publications.com

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.com The mTOR pathway plays a significant role in regulating angiogenesis by affecting the proliferation, migration, and tube formation of endothelial cells. researchgate.netmdpi.com mTOR inhibitors have been shown to exert anti-angiogenic effects by directly targeting these endothelial cell functions. researchgate.netunil.ch

In preclinical models, mTOR inhibitors have been observed to reduce endothelial cell migration and their ability to form capillary-like structures (tube formation). ijbs.commdpi.comunil.ch These effects are often mediated by the inhibition of both mTORC1 and mTORC2. mdpi.comunil.ch For example, the inhibition of mTORC2 has been shown to be critical for blocking angiogenesis induced by factors like CXCL12. nih.gov Furthermore, mTOR inhibitors can reduce the production of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). researchgate.netmdpi.com

Table 6: Effects of this compound on Angiogenesis

Cellular ProcessTreatmentObservation
Endothelial Cell MigrationmTOR InhibitionReduced migration. mdpi.comunil.ch
Endothelial Cell Tube FormationmTOR InhibitionReduced ability to form tubular structures. ijbs.commdpi.com
Endothelial Cell ProliferationmTOR InhibitionReduced proliferation. researchgate.netunil.ch
Microvascular SproutingmTORC2 InhibitionRequired for sprouting in vitro. nih.gov

Influence on Cell Migration and Invasion Potential

The inhibition of the mTOR pathway has demonstrated significant effects on the migratory and invasive capabilities of cancer cells in various preclinical models. The mTOR signaling network, crucial for processes like cell growth and proliferation, also plays a vital role in cell motility. tandfonline.com Inhibition of both mTORC1 and mTORC2 complexes has been shown to effectively reduce the migration and invasion of cancer cells. frontiersin.org

For instance, studies on colorectal cancer cells revealed that the dual mTORC1/2 inhibitor INK-128 impeded cell migration. tandfonline.com This was associated with the downregulation of Fascin-1 (FSCN1) and E-Cadherin, proteins implicated in cell movement and adhesion. tandfonline.com Similarly, in models of cholangiocarcinoma, the dual mTOR inhibitor OSI-027 led to a dose- and time-dependent reduction in cell migration and invasion. frontiersin.org This effect was linked to a decrease in the expression of matrix metalloproteinases MMP2 and MMP9, enzymes that are critical for breaking down the extracellular matrix, a key step in cell invasion. frontiersin.org

In glioma preclinical models, mTOR inhibitors have also been found to effectively reduce the number of migrating cells. nih.gov Furthermore, research on neuroblastoma cells has indicated that decreasing the expression of components within the IGF1R/PI3K/AKT/mTOR pathway can lead to a reduction in cell migration and invasion. mdpi.com The inhibition of mTORC1-mediated pathways involving S6K1 and 4E-BP1 has been directly implicated in the regulation of cell motility. frontiersin.org

Table 1: Effects of mTOR Inhibition on Cell Migration and Invasion in Preclinical Cancer Models

Cancer Type mTOR Inhibitor Type Key Findings on Migration/Invasion Associated Molecular Changes
Colorectal Cancer Dual mTORC1/2 (INK-128) Inhibition of in vitro migration. tandfonline.com Downregulation of FSCN1 and E-Cadherin. tandfonline.com
Cholangiocarcinoma Dual mTORC1/2 (OSI-027) Reduced cell mobility, migration, and invasion. frontiersin.org Decreased expression of MMP2 and MMP9. frontiersin.org
Glioma mTOR Inhibitors Significant reduction in the number of migrating cells. nih.gov Inhibition of mTORC1/2. mdpi.com
Neuroblastoma IGF1R/PI3K/AKT/mTOR pathway inhibitors Decreased cell migration and invasion. mdpi.com Reduced expression of IGF1R and AKT2. mdpi.com
Mantle Cell Lymphoma PI3K/Akt/mTOR inhibitors Decreased CXCL12-induced actin polymerization and chemotaxis. researchgate.net Inhibition of PI3K/Akt/mTOR pathway. researchgate.net

Immunomodulatory Effects on Immune Cell Subsets (e.g., T-cell activation, macrophage polarization)

The mTOR pathway is a central regulator of the immune system, and its inhibition exerts significant immunomodulatory effects on various immune cell subsets, including T-cells and macrophages. springermedizin.demdpi.com mTOR signaling is integral to the differentiation, function, and metabolic regulation of both adaptive and innate immune cells. mdpi.com

In the context of T-cells, mTOR inhibition can promote the generation of regulatory T-cells (Tregs), which have inflammation-resolving properties. frontiersin.org This can shift the balance from pro-inflammatory T helper (Th) cell subpopulations towards these regulatory cells. frontiersin.org Specifically, mTOR inhibitors can induce the expansion of CD4+CD25+FoxP3- Tregs, which are capable of suppressing the proliferation of other T-cells. springermedizin.de Furthermore, mTORC1 and mTORC2 play distinct roles in CD8+ T-cell regulation; mTORC1 supports effector responses, while mTORC2 is involved in the development of memory T-cells. mdpi.com Inhibition of mTORC1 can also enhance the lifespan of stimulated dendritic cells (DCs), which are crucial for initiating T-cell activation. nih.gov

Regarding macrophages, mTOR signaling is involved in their polarization into different functional phenotypes. Inhibition of mTORC1 in human macrophages has been shown to enhance M1 macrophage polarization, which is associated with pro-inflammatory responses. nih.gov Conversely, activation of the PI3K-mTOR network appears to promote M2 macrophage polarization, which is involved in tissue repair and anti-inflammatory responses. nih.gov In certain contexts, constitutive activation of mTORC1 has been found to impair M2 polarization. nih.gov The inhibition of mTOR can also indirectly influence macrophage activity by reducing the expression of chemoattractants like MCP-1 (CCL2), thereby limiting the recruitment of monocytes/macrophages to sites of inflammation. frontiersin.org

In Vivo Efficacy Studies in Non-Human Preclinical Models

Assessment of Tumor Growth Inhibition in Xenograft and Orthotopic Models

In vivo studies utilizing xenograft and orthotopic models have consistently demonstrated the efficacy of mTOR inhibitors in suppressing tumor growth across a range of cancers. For instance, in preclinical models of glioblastoma, mTOR inhibitors like rapamycin and temsirolimus have been shown to effectively inhibit tumor growth. mdpi.com The dual PI3K/mTOR inhibitor PKI-587 has also demonstrated a reduction in tumor development in xenograft glioma models. mdpi.com Similarly, the mTORC1/2 inhibitor AZD2014 has shown preclinical activity across various in vivo models. aacrjournals.org

In models of colorectal cancer, daily oral administration of the dual mTOR inhibitor INK-128 was found to inhibit the growth of HT-29 xenografts in mice. tandfonline.com For meningiomas, treatment with the mTORC1 inhibitor temsirolimus resulted in a significant reduction in tumor growth in both orthotopic and subcutaneous xenograft models. nih.gov In patient-derived xenografts of triple-negative breast cancer, mTOR inhibitors demonstrated substantial growth inhibition, ranging from 77% to 99%. springermedizin.de

Furthermore, in a rat orthotopic model of chondrosarcoma, the mTOR inhibitor everolimus (B549166) significantly inhibited tumor progression in both macroscopic tumors and in a setting of microscopic residual disease. plos.org While it did not cause tumor regression, it led to a significant reduction in tumor growth rate and size. plos.org These findings underscore the broad anti-tumor activity of mTOR inhibitors in various preclinical cancer models.

Table 2: In Vivo Efficacy of mTOR Inhibitors in Preclinical Cancer Models

Cancer Model mTOR Inhibitor Model Type Key Efficacy Findings
Glioblastoma Rapamycin, Temsirolimus Xenograft, Orthotopic Inhibition of tumor growth. mdpi.com
Glioblastoma PKI-587 (Dual PI3K/mTOR) Xenograft Reduced tumor development. mdpi.com
Colorectal Cancer INK-128 (Dual mTORC1/2) Xenograft (HT-29) Inhibition of xenograft growth. tandfonline.com
Meningioma Temsirolimus (mTORC1) Orthotopic, Subcutaneous Xenograft ~70% growth reduction. nih.gov
Triple-Negative Breast Cancer Rapamycin, Temsirolimus Patient-Derived Xenograft 77-99% growth inhibition. springermedizin.de
Chondrosarcoma Everolimus Rat Orthotopic Significant inhibition of tumor progression. plos.org

Evaluation of Organ-Specific Effects and Pathway Modulation in Disease Models (e.g., kidney, muscle, brain)

The systemic administration of mTOR inhibitors affects various organs, and preclinical models have been instrumental in evaluating these organ-specific effects and the modulation of the mTOR pathway in different disease contexts. nih.gov

In the brain , mTOR dysregulation is implicated in several neurological diseases. nih.gov In animal models of Alzheimer's disease, mTOR inhibitors have been shown to reduce the accumulation of amyloid-beta plaques and tau tangles, and in some cases, restore memory deficits. nih.govdovepress.comfrontiersin.org For instance, long-term treatment with rapamycin lowered Aβ42 levels in a transgenic mouse model of Alzheimer's. frontiersin.org In glioblastoma models, brain-permeable mTOR inhibitors have demonstrated the ability to cross the blood-brain barrier and achieve target inhibition. aacrjournals.orgresearchgate.net

In the kidney , mTOR signaling is involved in the pathophysiology of various renal diseases. mdpi.com In a mouse model of type 2 diabetes, the mTOR inhibitor sirolimus attenuated both morphological and functional disorders of diabetic kidneys. mdpi.com In models of polycystic kidney disease (PKD), where both mTORC1 and mTORC2 are hyperactivated, mTOR kinase inhibitors have shown promise in slowing the proliferation of cystic kidneys. nih.gov

In muscle tissue, studies using chemical genetics have allowed for tissue-specific inhibition of mTOR to understand its role in development and disease. pnas.org The mTOR pathway is a known regulator of muscle growth and metabolism. nih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Specimens (e.g., p-S6, p-4EBP1, p-AKT)

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of mTOR inhibitors in preclinical models. The phosphorylation status of key downstream effectors of the mTOR pathway, such as ribosomal protein S6 (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), are commonly used to demonstrate target engagement. biologists.comnih.gov

Inhibition of mTORC1 leads to a decrease in the phosphorylation of its direct targets, S6 kinase (S6K) and 4E-BP1. nih.gov The phosphorylation of S6 (p-S6) is a widely used marker for mTORC1 activity. nih.goviiarjournals.org Studies have shown that treatment with mTOR inhibitors like everolimus and AZD2014 results in reduced levels of p-S6 in tumor biopsies. aacrjournals.orgnih.gov Similarly, a reduction in phosphorylated 4E-BP1 (p-4EBP1) is indicative of mTORC1 inhibition. nih.gov

Inhibition of mTORC2 is often assessed by measuring the phosphorylation of its substrate, AKT, at serine 473 (p-AKT Ser473). tandfonline.com Dual mTORC1/2 inhibitors are designed to suppress the activity of both complexes, leading to a reduction in both p-S6/p-4EBP1 and p-AKT. biologists.comnih.gov For example, the dual inhibitor AZD2014 was shown to reduce p-AKT in preclinical samples. nih.gov In patient-derived xenografts of triple-negative breast cancer, treatment with mTOR inhibitors led to decreased phosphorylation of mTOR, 4EBP1, and S6K1, indicating pathway inhibition. springermedizin.de

Table 3: Key Pharmacodynamic Biomarkers for mTOR Inhibition

Biomarker mTOR Complex Targeted Significance
Phospho-S6 (p-S6) mTORC1 A downstream indicator of mTORC1 activity. nih.goviiarjournals.org
Phospho-4EBP1 (p-4EBP1) mTORC1 A direct target of mTORC1, its phosphorylation is inhibited by mTORC1 blockade. nih.gov
Phospho-AKT (p-AKT Ser473) mTORC2 A key substrate of mTORC2; its inhibition indicates mTORC2 pathway suppression. tandfonline.com

Effects on Disease Progression Markers and Pathological Lesions in Relevant Animal Models

The therapeutic effects of mTOR inhibitors in preclinical animal models are often evaluated by their impact on specific markers of disease progression and pathological lesions.

In models of Alzheimer's disease , mTOR inhibition has been shown to mitigate key pathological hallmarks. Treatment with rapamycin in the 3xTg-AD mouse model, when administered before the development of pathology, effectively reduced the accumulation of both amyloid-beta (Aβ) plaques and tau tangles. frontiersin.org In other transgenic mouse models, mTOR inhibitors have been observed to lower Aβ42 levels and prevent cognitive deficits. dovepress.comfrontiersin.org

In the context of cancer , mTOR inhibitors have demonstrated effects on various pathological features. In a rat model of chondrosarcoma, everolimus treatment led to a reduction in the tumor cell proliferation rate, as measured by Ki67 staining. plos.org In aged mouse ovaries, pharmacological suppression of mTOR signaling resulted in a significant decrease in ovarian surface epithelium (OSE) hyperplasia, a potential precursor to ovarian cancer. oncotarget.com These lesions in aged ovaries were found to express markers of ovarian cancer precursor lesions, and mTOR inhibition suppressed their development. oncotarget.com

Furthermore, in models of tuberous sclerosis complex (TSC) , a genetic disorder characterized by tumor formation in multiple organs, mTOR inhibitors have been reported to reduce the size of renal tumors and decrease astrocyte proliferation. dovepress.com These findings highlight the ability of mTOR inhibitors to favorably alter the course of disease by targeting key pathological processes.

Mechanisms of Resistance to Mtor Inhibitor 12

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to mTOR inhibitors from the outset of treatment. mdpi.com This can be attributed to several underlying factors.

The sensitivity of cancer cells to mTOR inhibitors can be predetermined by their genetic landscape. nih.gov Mutations in genes that regulate the mTOR pathway can lead to its hyperactivation, making some cancers "addicted" to this pathway for their growth and survival. nih.gov

Key genetic alterations include:

Mutations in mTOR itself : While not highly frequent, activating mutations in the mTOR gene have been identified in various cancers. oncotarget.commdpi.com These mutations can lead to a hyperactive state of the mTOR kinase, potentially reducing sensitivity to competitive inhibitors. nih.govnih.gov Some mutations can also interfere with the binding of allosteric inhibitors like rapamycin (B549165). nih.gov

Alterations in upstream regulators : Genes such as PTEN, PIK3CA, KRAS, and LKB1 are key regulators of the mTOR pathway. nih.gov Loss-of-function mutations in the tumor suppressor PTEN or activating mutations in the oncogene PIK3CA are common in many cancers and lead to the overactivation of the PI3K/Akt/mTOR axis. nih.govoncotarget.com Similarly, mutations in LKB1 and KRAS can also confer sensitivity or resistance depending on the cancer type. nih.gov

RICTOR amplification : Amplification of the RICTOR gene, a key component of the mTORC2 complex, can lead to increased mTORC2 activity. por-journal.com This can promote tumor cell growth and survival through the activation of Akt, contributing to intrinsic resistance. por-journal.com

Table 1: Pre-existing Genetic Alterations and mTOR Inhibitor Sensitivity

Gene Alteration Type Effect on mTOR Pathway Implication for mTOR Inhibitor-12 Sensitivity
mTOR Activating mutations Hyperactivation of mTOR kinase Potential for reduced sensitivity. nih.govnih.gov
PTEN Loss-of-function mutations Increased PI3K/Akt signaling Can confer sensitivity in some contexts. nih.gov
PIK3CA Activating mutations Increased PI3K/Akt signaling May increase sensitivity to mTOR inhibitors. nih.govmdpi.com
LKB1 Inactivating mutations Dysregulation of mTORC1 signaling Can increase sensitivity, particularly in combination with other mutations like KRAS. nih.gov
RICTOR Amplification Increased mTORC2 activity and Akt activation May contribute to intrinsic resistance. por-journal.com

Cancer cells can possess inherent mechanisms to circumvent the effects of mTOR inhibition through the activation of alternative signaling pathways.

Feedback loop activation : Inhibition of mTORC1 can disrupt negative feedback loops, leading to the paradoxical activation of other pro-survival pathways. nih.govdovepress.com A well-documented example is the hyperactivation of Akt (also known as protein kinase B) following mTORC1 inhibition. dovepress.complos.org This occurs because mTORC1 normally suppresses the expression of insulin (B600854) receptor substrate-1 (IRS-1), a key activator of the PI3K/Akt pathway. oncotarget.com When mTORC1 is inhibited, this suppression is lifted, leading to increased Akt signaling that can counteract the anti-proliferative effects of the inhibitor. oncotarget.comhematologyandoncology.net

MAPK pathway activation : The mitogen-activated protein kinase (MAPK) pathway, another critical signaling cascade for cell growth and survival, can also be activated as a compensatory response to mTOR inhibition. dovepress.com Studies have shown that inhibition of mTOR can lead to the activation of the ERK kinase via a PI3K-dependent feedback loop. dovepress.com

Tumors are not uniform masses of cells; they exhibit significant intratumoral heterogeneity. nih.govnih.gov This variability extends to the activity of signaling pathways like mTOR.

Variable mTORC1 activity : Within a single tumor, there can be subpopulations of cells with differing levels of mTORC1 activity. nih.govnih.gov This heterogeneity can be influenced by genetic variations among cancer cells and by microenvironmental factors such as hypoxia. nih.govnih.gov Cells with lower baseline mTORC1 activity may be inherently less dependent on this pathway and therefore less sensitive to its inhibition.

Differential substrate phosphorylation : Even at the single-cell level, there can be heterogeneity in the phosphorylation of mTORC1's downstream targets. nih.gov For instance, some cells might show phosphorylation of S6 kinase (S6K) but not of 4E-BP1, or vice versa. biorxiv.org This differential signaling can lead to varied responses to mTOR inhibitors within the same tumor.

Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells that were initially sensitive to treatment, as a result of selective pressure from the drug. nih.govmdpi.com

A classic mechanism of acquired drug resistance is the emergence of secondary mutations in the drug's target or related pathway components. nih.govmdpi.com

Mutations in the mTOR gene : Prolonged exposure to mTOR inhibitors can lead to the selection of cancer cells with new mutations in the mTOR gene. nih.govoncotarget.com For allosteric inhibitors like rapamycin, mutations can occur in the FRB domain of mTOR, preventing the drug from binding. nih.govnih.gov For ATP-competitive inhibitors, mutations can arise in the kinase domain that, while not preventing drug binding, can render the kinase hyperactive. nih.govnih.govnih.gov

Mutations in downstream effectors : Changes in the expression or function of proteins downstream of mTOR can also confer resistance. For example, a decreased ratio of 4E-BP1 to eIF4E, either through reduced 4E-BP1 expression or increased eIF4E expression, has been linked to acquired resistance. nih.govoncotarget.com

Table 2: Examples of Acquired Mutations Conferring Resistance to mTOR Inhibitors

Drug Class Gene Mutation Location Mechanism of Resistance Reference
Allosteric Inhibitors (Rapalogs) mTOR FRB domain (e.g., S2035F, A2034V, F2108L) Disrupts binding of the FKBP12-rapamycin complex to mTOR. nih.govoncotarget.comfrontiersin.org
ATP-Competitive Inhibitors mTOR Kinase domain (e.g., M2327I) Induces a hyperactive state of the mTOR kinase. nih.govnih.govfrontiersin.org

In response to sustained mTOR inhibition, cancer cells can adapt by upregulating other signaling pathways that promote survival and proliferation. nih.gov

PI3K/Akt pathway reactivation : As with intrinsic resistance, the reactivation of the PI3K/Akt pathway is a key mechanism of acquired resistance. oncotarget.com This can be driven by the loss of negative feedback loops, as described earlier.

Upregulation of other receptor tyrosine kinases : Cancer cells can bypass mTOR inhibition by upregulating the activity of other receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) or the insulin-like growth factor 1 receptor (IGF1R). mdpi.comnih.gov Activation of these receptors can trigger downstream signaling through pathways like PI3K/Akt and MAPK, thereby compensating for the inhibition of mTOR. mdpi.comnih.gov For instance, in matrix-attached cancer cells, inhibition of PI3K/mTOR can lead to the upregulation of several pro-survival proteins, including Bcl-2, EGFR, and IGF1R. nih.gov

Role of Tumor Microenvironment in Fostering Resistance

The tumor microenvironment (TME) plays a critical role in the development of resistance to various cancer therapies. The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. While the TME is known to contribute to resistance to mTOR inhibitors in general, specific research on its role in fostering resistance to this compound is not currently available in the public domain.

General mechanisms by which the TME can confer resistance to mTOR inhibitors include:

Hypoxia: Low oxygen levels in the TME can activate signaling pathways, such as the HIF-1α pathway, which can promote cell survival and resistance to mTOR inhibition.

Nutrient Deprivation: The TME is often characterized by a lack of nutrients. Cancer cells can adapt to this by altering their metabolic pathways, which may reduce their dependence on the mTOR pathway and thus decrease their sensitivity to mTOR inhibitors.

Stromal Cell Interactions: Cancer-associated fibroblasts (CAFs) and other stromal cells in the TME can secrete growth factors and cytokines that activate alternative survival pathways in cancer cells, thereby bypassing the effects of mTOR inhibition.

Immune Cell Infiltration: The immune landscape of the TME can also influence therapeutic response. For example, the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) can create an environment that promotes tumor growth and resistance.

It is important to note that while these are established mechanisms of resistance to the broader class of mTOR inhibitors, their specific contribution to resistance to this compound has not been documented in available scientific literature.

Combinatorial Preclinical Strategies with Mtor Inhibitor 12

Rationale for Combination Therapies to Overcome Resistance and Enhance Efficacy

The use of mTOR inhibitors as single-agent therapies can be limited by intrinsic and acquired resistance mechanisms. uq.edu.au Consequently, combination therapies are a rational approach to enhance the efficacy of mTOR inhibitor-12 and overcome resistance. The primary rationales for these combinations include targeting parallel or complementary signaling pathways and circumventing feedback activation mechanisms that can be triggered by mTOR inhibition.

Targeting Parallel or Complementary Signaling Pathways

Cancer cells often utilize multiple signaling pathways to promote their growth and survival. nih.govjci.org When one pathway is inhibited, cancer cells can sometimes compensate by upregulating a parallel or complementary pathway. nih.gov Therefore, simultaneously targeting multiple pathways involved in cell proliferation, survival, and metabolism can lead to a more potent and durable anti-cancer effect. plos.org

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. uq.edu.aucancernetwork.com The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that controls cell proliferation and survival. jci.org There is significant crosstalk between the PI3K/AKT/mTOR and MAPK/ERK pathways. portlandpress.comnih.gov For instance, inhibition of one pathway can sometimes lead to the activation of the other, providing a clear rationale for their combined inhibition. jci.org

Furthermore, other signaling pathways, such as the Notch signaling pathway, can contribute to tumor growth and resistance to therapy. nih.govnih.gov The Notch pathway is involved in cell proliferation, growth, and metabolism, partly by influencing the PI3K pathway. nih.gov Therefore, combining mTOR inhibitors with inhibitors of these complementary pathways presents a promising strategy to achieve a more comprehensive blockade of tumor-promoting signals.

Circumventing Feedback Activation Mechanisms

A significant challenge in mTOR-targeted therapy is the activation of negative feedback loops. nih.govhematologyandoncology.net Inhibition of mTORC1, a component of the mTOR pathway, can disrupt a negative feedback loop that normally suppresses the activity of upstream signaling molecules like AKT. nih.govaacrjournals.org This leads to a paradoxical activation of AKT, which can promote cell survival and diminish the therapeutic effect of the mTOR inhibitor. hematologyandoncology.netresearchgate.net

Specifically, mTORC1 inhibition can lead to the de-repression of insulin (B600854) receptor substrate-1 (IRS-1), resulting in increased PI3K signaling and subsequent AKT activation. nih.govaacrjournals.org This feedback activation of AKT is a well-documented mechanism of resistance to mTOR inhibitors. hematologyandoncology.net By combining an mTOR inhibitor with an agent that blocks this feedback loop, such as a PI3K or AKT inhibitor, it is possible to achieve a more sustained and effective inhibition of the entire pathway. plos.org Similarly, mTORC1 inhibition has been shown to activate the MAPK pathway through a PI3K-dependent feedback mechanism. jci.org

Preclinical Efficacy of this compound in Combination with Other Agents

Preclinical studies have demonstrated the potential of combining this compound with various other targeted agents to enhance its anti-cancer activity. These combinations have shown synergistic effects in various cancer models.

Synergy with PI3K/AKT Pathway Inhibitors

The combination of mTOR inhibitors with PI3K/AKT pathway inhibitors is a well-supported strategy based on the rationale of overcoming feedback activation of AKT. hematologyandoncology.netplos.org Preclinical studies have shown that dual inhibition of PI3K and mTOR can lead to synergistic anti-proliferative effects in cancer cell lines. plos.orgplos.org

For instance, in preclinical models, combining a PI3K inhibitor with an mTORC1 inhibitor like temsirolimus (B1684623) resulted in synergistic inhibition of cell growth and induced cell death through autophagy and apoptosis. plos.org This combination was effective regardless of the PTEN status of the tumor cells, suggesting a broad applicability. plos.org The addition of a PI3K inhibitor was shown to prevent the compensatory phosphorylation of AKT and completely block the phosphorylation of 4E-BP1, a key downstream effector of mTOR. plos.org Dual PI3K/mTOR inhibitors have also demonstrated broader efficacy across more genotypes compared to agents targeting a single component of the pathway. aacrjournals.org

A study on a dual PI3K/mTOR inhibitor, CMG002 (12), showed synergistic effects in suppressing hepatocellular carcinoma growth when combined with other agents. researchgate.net Similarly, preclinical studies in breast cancer models have shown that targeting the PI3K/mTOR pathway can overcome resistance to HER2-targeted therapies. aacrjournals.org

Table 1: Preclinical Studies of mTOR Inhibitor Combinations with PI3K/AKT Pathway Inhibitors

Cancer ModelmTOR InhibitorPI3K/AKT InhibitorKey Findings
Endometrial CancerTemsirolimusBEZ235 (dual PI3K/mTOR inhibitor) or ZSTK474 (pan-PI3K inhibitor)Synergistic inhibition of cell growth, induction of G0/G1 cell cycle arrest, and cell death via autophagy and apoptosis. plos.org
Hepatocellular CarcinomaCMG002 (12) (dual PI3K/mTOR inhibitor)Not specifiedSynergistic suppression of tumor growth. researchgate.net
Breast CancerNVP-RAD001 (mTORC1 inhibitor), NVP-BEZ235 (dual PI3K/mTOR inhibitor)NVP-BKM120 (pan-PI3K inhibitor), NVP-BYL719 (p110α inhibitor)Overcame trastuzumab resistance in vitro and in vivo. Combination with trastuzumab led to increased apoptosis and tumor regression. aacrjournals.org
Burkitt LymphomaNot specifiedIdelalisib (PI3Kδ inhibitor)In vitro anti-lymphoma activity. Synergistic increase in response to chemotherapy. oncotarget.com

Combination with MAPK/ERK Pathway Inhibitors

Given the crosstalk and feedback loops between the PI3K/AKT/mTOR and MAPK/ERK pathways, combining inhibitors of both pathways is a rational therapeutic strategy. jci.orgportlandpress.com Preclinical studies have shown that this combination can be more effective than single-agent therapy in various cancer models. plos.orgresearchgate.netnih.gov

In prostate cancer models, the combination of rapamycin (B549165) (an mTOR inhibitor) and PD0325901 (a MEK inhibitor) inhibited cell growth and tumor progression, particularly in androgen-independent tumors. researchgate.netnih.gov This combination led to the inhibition of proliferation and an increase in the expression of the pro-apoptotic protein Bim. researchgate.netnih.gov Similarly, in colorectal cancer models, the combination of a PI3K/mTOR inhibitor (PF-04691502) and a MEK inhibitor (PD-0325901) demonstrated synergistic anti-proliferative activity and enhanced tumor growth reduction in patient-derived xenograft models. plos.org

In glioblastoma models, combined treatment with MEK and mTOR inhibitors overcame adaptive resistance and further inhibited neurosphere growth, particularly in models with NF1 loss of function. nih.gov

Table 2: Preclinical Studies of mTOR Inhibitor Combinations with MAPK/ERK Pathway Inhibitors

Cancer ModelmTOR InhibitorMAPK/ERK InhibitorKey Findings
Prostate CancerRapamycinPD0325901 (MEK inhibitor)Inhibited cell growth and tumor growth, especially in androgen-independent tumors. researchgate.netnih.gov Upregulated the pro-apoptotic protein Bim. researchgate.net
Colorectal CancerPF-04691502 (PI3K/mTOR inhibitor)PD-0325901 (MEK inhibitor)Synergistic anti-proliferative activity and enhanced tumor growth reduction in patient-derived xenografts. plos.org
GlioblastomaSapanisertib (B612132) (mTOR inhibitor)Trametinib (MEK inhibitor)Dose-dependent growth inhibition and synergistic effects in neurosphere lines. nih.gov
RhabdomyosarcomaAZD8055 (mTOR inhibitor)Selumetinib (MEK inhibitor)Enhanced efficacy and reduced downstream protein activity in vivo. mdpi.com

Integration with Other Targeted Therapies (e.g., HER2-targeted agents, Notch inhibitors)

The combination of mTOR inhibitors with other targeted therapies beyond PI3K and MAPK inhibitors has also shown preclinical promise.

HER2-Targeted Agents: In HER2-positive breast cancer, activation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to HER2-targeted therapies like trastuzumab. cancernetwork.com Preclinical studies have demonstrated that combining mTOR inhibitors with HER2-targeted agents can restore sensitivity and enhance anti-tumor effects. nih.govaacrjournals.org For example, combining the mTOR kinase inhibitor INK-128 with lapatinib (B449) (a HER2 and EGFR inhibitor) resulted in synergistic induction of cell death and tumor regression in models of HER2-positive breast cancer resistant to anti-HER2 therapy. aacrjournals.org This dual blockade effectively inhibited both the PI3K/AKT/mTOR and ERK pathways. aacrjournals.org

Notch Inhibitors: The Notch signaling pathway plays a role in the proliferation and survival of certain cancer cells, and there is crosstalk between the Notch and PI3K/AKT/mTOR pathways. nih.govnih.gov In preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), combining Notch inhibitors with PI3K/AKT/mTOR inhibitors has shown synergistic effects. nih.gov For instance, the combination of the AKT inhibitor AZD5363 and the Notch inhibitor Compound E resulted in synergistic cytotoxicity in T-ALL cell lines. nih.gov This combination strategy is rationalized by the fact that some T-ALL cells with active Notch1 are resistant to Notch inhibitors via the PI3K/AKT/mTOR pathway. nih.gov Preclinical data has also shown that targeting both Notch and mTOR can result in antitumor activity in cell lines and prolonged survival in a mouse leukemia model. nih.gov

Table 3: Preclinical Studies of mTOR Inhibitor Combinations with Other Targeted Therapies

Cancer ModelmTOR InhibitorOther Targeted AgentKey Findings
HER2+ Breast CancerINK-128 (mTOR kinase inhibitor)Lapatinib (HER2/EGFR inhibitor)Synergistic induction of cell death and tumor regression in models resistant to anti-HER2 therapy. aacrjournals.org
T-Cell Acute Lymphoblastic Leukemia (T-ALL)AZD5363 (AKT inhibitor)Compound E (Notch inhibitor)Synergistic cytotoxicity in T-ALL cell lines. nih.gov
Leukemia (Mouse Model)Ridaforolimus (mTOR inhibitor)MK-0752 (Notch inhibitor)Antitumor activity in cell lines and prolonged survival. nih.gov
B-Cell Acute Lymphoblastic Leukemia (B-ALL)Not specifiedGSI-XII (Notch inhibitor)Potentiated drug-induced cell death by modulating mTOR, NF-κB, and ERK levels. aacrjournals.org

Synergistic Effects with Established Preclinical Agents in Specific Disease Models (e.g., chemotherapy, radiation)

The therapeutic potential of this compound is significantly amplified when used in combination with established anticancer treatments such as chemotherapy and radiation. Preclinical studies across various cancer models have demonstrated that these combinations can lead to synergistic or additive antitumor effects, enhancing treatment efficacy beyond what can be achieved with single-agent therapy.

One of the key mechanisms underlying this synergy is the ability of mTOR inhibitors to sensitize cancer cells to the cytotoxic effects of other agents. For instance, in preclinical models of breast cancer with HER2 overexpression, the combination of an mTOR inhibitor with chemotherapeutic agents like paclitaxel, carboplatin, or vinorelbine (B1196246) has been shown to enhance apoptosis in vitro and improve antitumor efficacy in vivo compared to either agent alone. nih.gov This synergistic effect on cell cycle arrest and apoptosis induction is also observed when mTOR inhibitors are combined with selective estrogen receptor (ER) modulators in cellular models of breast cancer. nih.gov

The combination of mTOR inhibitors with platinum-based chemotherapy, such as cisplatin (B142131), has shown promise in various cancer types. In head and neck cancer cell lines, the synergism between mTOR inhibitors like rapamycin and cisplatin is proposed to be mediated through a downstream regulatory pathway that shifts the cellular balance towards apoptosis, thereby enhancing the effects of cisplatin. researchgate.net Similarly, in preclinical models of BRCA1-mutant tumors, the combination of rapamycin and cisplatin synergistically inhibits cancer stem cell-mediated primary and metastatic cancer growth by blocking both mTOR signaling and cytoskeletal remodeling. nih.gov A dual PI3K/mTOR inhibitor, PF-05212384, when combined with cisplatin, induced significant tumor growth inhibition in patient-derived xenograft models of triple-negative breast cancer (TNBC), low-grade serous ovarian cancer (LGSOC), and lung adenocarcinoma (LADC). oncotarget.com

Similar synergistic outcomes have been observed with other chemotherapeutic agents. In leiomyosarcoma preclinical models, the combination of the dual PI3K/mTOR inhibitor BEZ235 with doxorubicin (B1662922) was found to be synergistic in vitro. nih.govresearchgate.netnih.gov In vivo, this combination led to a more significant decrease in tumor volume compared to either agent used alone. nih.govresearchgate.net The dual mTORC1/2 inhibitor OSI-027 also demonstrated a synergistic antiproliferative effect with doxorubicin in hepatocellular carcinoma (HCC) cell lines and in a HCC xenograft mouse model. aacrjournals.org

Furthermore, mTOR inhibitors have been shown to act as radiosensitizers, enhancing the efficacy of radiation therapy. Activation of the PI3K/AKT/mTOR pathway is linked to radioresistance. snmjournals.org Preclinical studies have shown that combining mTOR inhibitors with external beam radiation therapy (EBRT) leads to increased radiosensitivity. snmjournals.org This is achieved by decreasing the expression of proteins involved in DNA repair pathways (NHEJ and HR) and increasing the expression of proteins in the apoptosis pathway. snmjournals.org In malignant peripheral nerve sheath tumors (MPNST), both pharmacological and genetic inhibition of mTOR demonstrated synergism with ionizing radiation, leading to a significant reduction in cell proliferation. dtic.mil The combination of the mTOR inhibitor everolimus (B549166) and radiation therapy has also shown to decrease tumor growth in in-vivo models of MPNST. nih.govnih.govxstrahl.com

The table below summarizes key findings from preclinical studies on the synergistic effects of mTOR inhibitors with chemotherapy and radiation.

Disease ModelmTOR InhibitorCombination AgentKey Findings
Breast Cancer (HER2+) General mTOR inhibitorPaclitaxel, Carboplatin, VinorelbineEnhanced apoptosis and antitumor efficacy compared to single agents. nih.gov
Breast Cancer (ER+) Rapamycin, TemsirolimusSelective ER ModulatorsSynergistic effect on cell cycle arrest and induction of apoptosis. nih.gov
Head and Neck Cancer RapamycinCisplatinSynergistic inhibition of cell proliferation and induction of apoptosis. researchgate.net
BRCA1-Mutant Tumors RapamycinCisplatinSynergistic inhibition of primary and metastatic tumor growth. nih.gov
TNBC, LGSOC, LADC (PDX models) PF-05212384 (dual PI3K/mTOR inhibitor)CisplatinSignificant tumor growth inhibition in all three models. oncotarget.com
Leiomyosarcoma BEZ235 (dual PI3K/mTOR inhibitor)DoxorubicinSynergistic in vitro; significant decrease in tumor volume in vivo. nih.govresearchgate.netnih.gov
Hepatocellular Carcinoma OSI-027 (dual mTORC1/2 inhibitor)DoxorubicinSynergistic antiproliferative efficacy in vitro and in vivo. aacrjournals.org
Malignant Peripheral Nerve Sheath Tumors Rapamycin, EverolimusIonizing RadiationSynergistic reduction in cell proliferation; decreased tumor growth in vivo. dtic.milnih.govnih.govxstrahl.com
Glioblastoma Rapamycin, TemsirolimusRadiation, TemozolomideEnhanced sensitization of tumor cells to radiation and chemotherapy. mdpi.com

Combinatorial Approaches to Restore Sensitivity in Resistant Models

A significant challenge in cancer therapy is the development of drug resistance. The mTOR signaling pathway is frequently implicated in resistance to various treatments, including chemotherapy and targeted therapies. Combinatorial strategies involving this compound are being investigated to overcome or reverse this resistance.

Hyperactivation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to endocrine therapy in breast cancer. cancernetwork.com Preclinical studies have shown that mTOR inhibitors can restore sensitivity to these treatments. For example, in tamoxifen-resistant breast cancer cells with high Akt activity, the addition of an mTOR inhibitor restored sensitivity to tamoxifen (B1202). hematologyandoncology.netnih.gov Similarly, everolimus has been shown to restore the sensitivity of cancer cells to letrozole (B1683767) in both in vitro and in vivo models. hematologyandoncology.netnih.gov

The development of resistance to chemotherapy is also a major clinical hurdle. In KRAS-mutant lung adenocarcinoma, the hyperactivation of the mTOR pathway has been identified as a hallmark of resistance to chemotherapy. nih.gov Inhibition of mTOR in this context can circumvent this resistance and restore the sensitivity of cancer cells to chemotherapeutic drugs. nih.gov The combination of clinically approved mTOR inhibitors with chemotherapy has demonstrated synergistic effects in inhibiting the proliferation of KRAS-mutant cancer cells both in vitro and in vivo. nih.gov

Resistance can also develop to mTOR inhibitors themselves, often through feedback activation of other signaling pathways. For instance, inhibition of mTORC1 can lead to the activation of AKT, limiting the therapeutic efficacy of mTORC1 inhibitors. tandfonline.com To counteract this, dual mTORC1/mTORC2 inhibitors or combinations with AKT inhibitors are being explored. In diffuse large B-cell lymphoma (DLBCL) models, combining the mTOR inhibitor rapamycin with AKT inhibitors like nelfinavir (B1663628) or MK-2206 resulted in synergistic inhibition of cell viability in both rapamycin-sensitive and -resistant cell lines. aacrjournals.org

Another strategy to overcome resistance is to combine mTOR inhibitors with inhibitors of parallel signaling pathways, such as the MAPK pathway. tandfonline.com The PI3K/AKT/mTOR and MAPK pathways are interconnected, and inhibiting one can lead to compensatory signaling through the other. tandfonline.com Preclinical studies have shown that the parallel inhibition of both pathways leads to synergistic increases in apoptosis. tandfonline.com

The table below outlines preclinical strategies using mTOR inhibitors to restore sensitivity in resistant cancer models.

Resistance ModelmTOR InhibitorCombination StrategyMechanism of Resistance Overcome
Endocrine Therapy-Resistant Breast Cancer Temsirolimus, EverolimusCombination with tamoxifen or letrozoleRestores sensitivity in cells with hyperactivated PI3K/AKT/mTOR pathway. cancernetwork.comhematologyandoncology.netnih.gov
Chemotherapy-Resistant KRAS-Mutant Lung Cancer General mTOR inhibitorsCombination with standard chemotherapyCircumvents resistance mediated by hyperactivated mTOR signaling. nih.gov
mTOR Inhibitor-Resistant Diffuse Large B-cell Lymphoma RapamycinCombination with AKT inhibitors (Nelfinavir, MK-2206)Suppresses feedback activation of AKT. aacrjournals.org
HER2-Targeted Therapy-Resistant Breast Cancer EverolimusCombination with trastuzumab and chemotherapyRestores trastuzumab sensitivity. hematologyandoncology.net
CDK4/6 Inhibitor-Resistant HR+ Breast Cancer Everolimus, AlpelisibCombination with fulvestrantOvercomes resistance associated with activation of PI3K/mTOR signaling. springermedizin.de

Advanced Methodologies and Research Techniques Applied to Mtor Inhibitor 12 Studies

Molecular Profiling Techniques for Pathway Analysis

To understand the intricate cellular responses to mTOR inhibition, researchers employ a variety of molecular profiling techniques. These methods allow for a deep dive into the signaling cascades, transcriptional changes, and functional consequences of targeting the mTOR pathway.

Phosphoproteomics and Kinase Activity Assays

Phosphoproteomics, the large-scale analysis of protein phosphorylation, is a cornerstone technique for elucidating the impact of mTOR inhibitors. Since mTOR is a kinase, its primary function is to phosphorylate downstream substrates, making the study of these phosphorylation events crucial. nih.gov

Quantitative mass spectrometry-based phosphoproteomics can create a global snapshot of phosphorylation changes within a cell upon treatment with an mTOR inhibitor. nih.govdovepress.com For instance, studies using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have mapped thousands of phosphorylation sites that change in response to rapamycin (B549165). dovepress.comresearchgate.net This approach helps identify not only known downstream targets of mTORC1, such as S6 Kinase 1 (S6K1) and 4E-BP1, but also novel substrates and affected pathways. nih.gov One phosphoproteomic study identified the adaptor protein Grb10 as a direct mTORC1 substrate, revealing a mechanism by which mTORC1 mediates feedback inhibition of growth factor signaling. nih.gov

Complementing global phosphoproteomics, specific kinase activity assays are used to measure the catalytic function of mTOR and other kinases in the pathway. These are often non-radioactive, ELISA-based assays that quantify the phosphorylation of a specific substrate. nih.gov For example, an in vitro assay can measure the phosphorylation of a p70S6K-derived peptide to determine the activity of mTOR complexes isolated from cell lysates. nih.goviiarjournals.org Such assays are invaluable for screening novel mTOR inhibitors and for analyzing the activity of mTORC1 and mTORC2 complexes separately. nih.gov

Table 1: Examples of Phosphorylation Sites Modulated by mTOR Inhibitors

ProteinPhosphorylation SiteEffect of mTOR InhibitionReference
S6 Kinase 1 (S6K1)Thr389Decreased Phosphorylation nih.gov
4E-BP1Multiple SitesDecreased Phosphorylation
Grb10Multiple SitesDecreased Phosphorylation nih.gov
AktSer473Increased Phosphorylation (Feedback)

Gene Expression Analysis (e.g., RNA-seq, RT-qPCR)

Inhibition of the mTOR pathway leads to significant changes in gene transcription, which can be comprehensively profiled using techniques like RNA sequencing (RNA-seq) or analyzed on a smaller scale with Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR).

RNA-seq provides a global view of the transcriptome, revealing widespread changes in mRNA levels following treatment with an mTOR inhibitor. A study on cytotoxic T lymphocytes (CTLs) treated with rapamycin used RNA-seq to identify 184 differentially expressed transcripts. The majority of these genes were downregulated and were primarily related to cell death and survival, providing a molecular explanation for how mTOR inhibition enhances the formation of memory CTLs. Similarly, RNA-seq has been used to compare the transcriptional profiles of cells treated with mTORC1-specific inhibitors (like rapamycin) versus dual mTORC1/mTORC2 inhibitors, helping to dissect the specific transcriptional networks regulated by each complex.

RT-qPCR is often used to validate the findings from RNA-seq or to investigate the expression of specific genes of interest. For example, in studies of 3D cell spheroids, RT-qPCR showed that treatment with mTOR inhibitors like rapamycin and Torin 1 reduced the gene expression of molecules such as collagen4 (COL4), fibronectin (FN), and connexin43 (CX43).

Genetic Knockdown/Knockout Systems (e.g., CRISPR/Cas9, siRNA) for Functional Validation

To confirm that the effects of a chemical inhibitor are truly due to the targeting of mTOR and to validate the role of specific genes in the pathway, researchers use genetic tools like CRISPR/Cas9 and RNA interference (siRNA).

siRNA: Small interfering RNAs can be designed to specifically target and degrade the mRNA of the mTOR gene, thereby reducing the amount of mTOR protein in the cell. This "gene silencing" allows researchers to mimic the effects of a pharmacological inhibitor. Studies have shown that transfecting non-small cell lung carcinoma cells with mTOR-siRNA inhibits cell proliferation and migration while inducing apoptosis, confirming the central role of mTOR in these processes. Similarly, mTOR-siRNA has been used to validate that mTOR inhibition, not off-target effects, is responsible for observed changes in downstream signaling, such as the phosphorylation of p70S6K and AKT.

CRISPR/Cas9: The CRISPR/Cas9 system allows for precise editing of the genome, including the permanent knockout of the mTOR gene or related pathway components. This technique provides a powerful tool for functional validation. For instance, CRISPR/Cas9 was used to create an MLST8 (a core component of both mTORC1 and mTORC2) knockout cell line to study how its absence affects the assembly and function of the mTOR complexes. Furthermore, CRISPR-based systems can be used to screen for genes that confer sensitivity or resistance to mTOR inhibitors. By knocking out the gene for FKBP12, the obligate binding partner for rapamycin, researchers have definitively shown that FKBP12 is required for the cellular activity of certain rapalogs.

In Vitro Model Systems

The choice of an appropriate model system is critical for studying the effects of mTOR inhibitors. Researchers use a range of in vitro models, from traditional two-dimensional cell cultures to more complex three-dimensional systems that better mimic the in vivo environment.

Two-Dimensional Cell Culture Models (e.g., various cell lines)

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat plastic surface, remains a fundamental tool in mTOR inhibitor research. A wide variety of cell lines, including those derived from different cancers (e.g., renal, breast, lung) and normal tissues, are used to test the efficacy and mechanism of action of these compounds.

In 2D models, mTOR inhibitors like rapamycin and Torin 1 have been shown to significantly decrease cell density and suppress cell multiplication. These models are instrumental for initial high-throughput screening of new inhibitor candidates and for detailed molecular analyses, such as Western blotting to assess protein phosphorylation or cell cycle analysis via flow cytometry. However, it is increasingly recognized that 2D culture systems have limitations, as cells grown in a monolayer can exhibit different signaling and metabolic responses compared to cells in a three-dimensional context.

Three-Dimensional Organoid and Spheroid Models

To bridge the gap between 2D cell culture and in vivo conditions, researchers are increasingly turning to three-dimensional (3D) models like spheroids and organoids. These models allow cells to grow in aggregates, which better recapitulates cell-cell interactions, nutrient gradients, and signaling dynamics of a tumor or tissue.

Spheroids are self-assembled spherical clusters of cells. Studies using spheroids derived from H9c2 cardiomyoblasts have shown that the biological and metabolic responses to mTOR inhibitors differ significantly between 2D and 3D cultures. For instance, while rapamycin and Torin 1 decreased cell density in 2D cultures, in 3D spheroids they reduced the size and stiffness of the spheroid by decreasing the volume of individual cells rather than their number. medchemexpress.com In cancer research, colon cancer spheroids showed lower baseline activity of the AKT-mTOR-S6K pathway compared to their 2D counterparts and displayed heightened anti-tumor responses to mTOR inhibitors.

Organoids are more complex 3D structures derived from stem cells that can self-organize to mimic the architecture and function of an organ. In studies of mammary epithelial cells, organoid cultures have been used to show that mTORC1 signaling, while promoting growth, can also restrain cell invasion. Treatment of PTEN-null mammary organoids with the mTORC1 inhibitor rapamycin decreased the number of abnormal luminal cells, demonstrating the utility of this model for studying the role of mTOR in differentiation and morphogenesis.

Table 2: Differential Effects of mTOR Inhibitors in 2D vs. 3D Culture Models

Parameter2D Cell Culture Response3D Spheroid/Organoid ResponseReference
Cell NumberSignificantly decreased by inhibitors (e.g., rapamycin, Torin 1)Largely unchanged; inhibitors reduce individual cell volume
AKT-mTOR-S6K SignalingHigher basal activityLower basal activity, especially in the spheroid core
Drug ResponseMay underestimate efficacyAugmented anti-tumor response to mTOR inhibitors
Gene ExpressionDistinct transcriptional profileExpression profile more representative of in vivo tissue (e.g., increased ECM proteins)

Co-culture Systems for Studying Cell-Cell Interactions (e.g., tumor microenvironment)

Co-culture systems are indispensable tools for dissecting the complex interplay between malignant cells and the surrounding tumor microenvironment (TME) under the influence of therapeutic agents like mTOR inhibitor-12. The TME, comprising immune cells, fibroblasts, and endothelial cells, significantly impacts tumor progression and response to therapy. nih.gov Researchers utilize co-culture models to simulate these interactions in vitro. For instance, by culturing cancer cells with immune cells such as CD8+ T cells, studies can elucidate how this compound modulates the tumor's ability to evade immune surveillance. mdpi.comnih.gov

These systems have revealed that mTOR signaling is critical for the function of various immune cell types. nih.gov By inhibiting this pathway, this compound can potentially alter the secretion of cytokines and other signaling molecules, thereby affecting T-cell differentiation and function. nih.govmdpi.com Furthermore, co-cultures involving endothelial cells are used to investigate the compound's anti-angiogenic properties, as the mTOR pathway is a key regulator of factors like VEGF. These models provide a controlled environment to identify the specific cellular and molecular mechanisms by which this compound impacts the supportive network that tumors rely on for growth and survival. frontiersin.org

In Vivo Preclinical Model Systems

Genetically Engineered Mouse Models (GEMMs) provide a powerful platform for evaluating the efficacy of this compound in a setting that closely mimics human cancer development. In these models, specific genetic mutations known to drive tumorigenesis, often within the PI3K/AKT/mTOR pathway, are introduced into the mouse genome. nih.gov This leads to the spontaneous development of tumors in the correct anatomical location, preserving the native TME.

Researchers use GEMMs with alterations such as PTEN loss or activating mutations in PI3K to assess the therapeutic potential of this compound. personalizedmedonc.com These models are crucial for understanding how the genetic background of a tumor influences its response to mTOR inhibition. nih.govnih.gov Studies in GEMMs can reveal on-target effects, mechanisms of action, and potential resistance pathways in a complex, whole-organism system, providing insights that are not achievable in simpler models. nih.govresearchgate.net

Patient-Derived Xenograft (PDX) models involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse. aacrjournals.orgnih.gov These models are highly valued in preclinical research because they retain the histological and genetic characteristics of the original human tumor, including its cellular heterogeneity. nih.govyoutube.com PDX models have been instrumental in studying the activity of mTOR inhibitors against various cancers and in exploring mechanisms of drug resistance. aacrjournals.orgnih.gov

For example, PDX models of pancreatic neuroendocrine tumors and clear cell renal cell carcinoma have been used to evaluate the response to mTOR inhibitors. aacrjournals.orgnih.gov These studies have demonstrated that while some tumors show strong initial growth inhibition, resistance can develop over time. aacrjournals.orgnih.gov By analyzing resistant PDX tumors through genomic sequencing, researchers can identify specific genetic alterations, such as mutations in ANKRD12 and DNMT1, that may drive resistance. nih.govnih.gov This approach allows for the testing of next-generation compounds or combination strategies designed to overcome resistance. aacrjournals.org

Table 1: Examples of PDX Models in mTOR Inhibitor Research

Tumor Type mTOR Inhibitor Studied Key Findings Reference(s)
Pancreatic Neuroendocrine Tumors (PNET) Everolimus (B549166), Sapanisertib (B612132) PDX model maintained PNET morphology and gene expression. Sapanisertib was effective in everolimus-resistant tumors. aacrjournals.org
Clear Cell Renal Cell Carcinoma (ccRCC) Temsirolimus (B1684623) Established a PDX model of acquired resistance. Identified mutations in ANKRD12 and DNMT1 in resistant tumors. nih.govnih.gov
Bone-Metastatic Prostate Cancer Rapalink-1 The dual mTORC1/2 inhibitor effectively targeted PDX models. researchgate.net

Zebrafish (Danio rerio) have emerged as a valuable non-mammalian model for high-throughput screening (HTS) of therapeutic compounds like this compound. elifesciences.orgzeclinics.com The small size, rapid development, and optical transparency of zebrafish embryos make them ideal for large-scale, automated screening of drug efficacy and toxicity in a whole-organism context. zeclinics.com

Researchers have successfully used zebrafish to identify compounds that modulate signaling pathways, including the mTOR pathway. jci.orgresearchgate.net For instance, transgenic zebrafish with fluorescent reporters can be used to visualize the activity of specific cell types or pathways in real-time. zeclinics.com This enables the rapid assessment of how this compound affects processes like cell proliferation, angiogenesis, or tumor growth in vivo. researchgate.netnih.gov Such HTS approaches in zebrafish can quickly identify promising drug candidates and reveal novel therapeutic targets before moving into more complex and costly mammalian models. elifesciences.orgjci.org

Advanced Imaging Techniques for Monitoring Cellular and Tissue Responses

Advanced imaging techniques are critical for visualizing the subcellular localization and dynamic effects of this compound. Fluorescence-based methods, such as confocal microscopy, multiphoton microscopy, and Fluorescence Lifetime Imaging Microscopy (FLIM), allow for the investigation of drug-target engagement and protein-protein interactions within living cells. nih.gov

Studies using fluorescently-tagged mTOR inhibitors have provided powerful insights into their mode of action. nih.govresearchgate.net For example, these techniques can be used to directly observe the localization of this compound within the cell and to monitor its effect on the assembly and function of the mTORC1 and mTORC2 complexes. nih.gov FLIM, in particular, can measure protein-protein interactions, helping to confirm whether the binding of the inhibitor-FKBP12 complex to mTORC1 allosterically blocks substrate access to the active site. nih.gov These advanced imaging methodologies provide a means to understand the molecular environment and cellular responses to this compound with high spatial and temporal resolution. researchgate.net

Development and Validation of Preclinical Biomarkers for Response and Resistance

Identifying and validating preclinical biomarkers is essential for predicting which tumors will respond to this compound and for understanding the mechanisms of acquired resistance. nih.gov Preclinical models, including cell lines and animal models, are used to discover molecular markers that correlate with sensitivity or resistance to treatment. personalizedmedonc.comoncohemakey.com

Several potential biomarkers for mTOR inhibitor efficacy have been investigated. A key focus is the activation status of the PI3K/AKT/mTOR pathway itself. High basal levels of phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTORC1, have been suggested as indicators of pathway activation and potential sensitivity to inhibition. nih.govoncohemakey.comnih.gov Conversely, the loss of tumor suppressors like PTEN, which normally dampens this pathway, is also explored as a predictive marker. personalizedmedonc.com

Genetic mutations are another important class of biomarkers. For instance, activating mutations in PIK3CA may confer sensitivity, while the co-occurrence of mutations in genes like KRAS has been associated with lower response rates in some preclinical studies. personalizedmedonc.com The development of resistance is also a major focus, with preclinical models being used to show that genetic alterations acquired during treatment can lead to pathway reactivation, thus limiting the drug's effectiveness. nih.gov These preclinical findings are crucial for designing smarter clinical trials and developing rational combination therapies.

Table 2: Key Preclinical Biomarkers for mTOR Inhibitor Sensitivity and Resistance

Biomarker Type Implication Reference(s)
p-AKT / p-S6 Levels Protein Phosphorylation High levels may indicate pathway dependency and predict sensitivity. nih.govoncohemakey.comnih.gov
PTEN Loss Gene Inactivation Loss of this tumor suppressor can lead to mTOR pathway activation and sensitivity. personalizedmedonc.com
PIK3CA Mutations Gene Activation Oncogenic mutations can predict response to pathway inhibitors. personalizedmedonc.com
KRAS Mutations Gene Activation Co-occurrence with PIK3CA mutations has been linked to resistance. personalizedmedonc.com
DNMT1 Mutations Gene Mutation Identified in a resistant PDX model, suggesting a role in acquired resistance. nih.govnih.gov

Future Research Directions and Unresolved Questions for Mtor Inhibitor 12

Elucidating Context-Dependent Effects of mTOR Inhibitor-12 Across Different Cellular and Disease Models

The biological outcomes of mTOR inhibition are not uniform but are highly dependent on the specific cellular and disease context. nih.govmdpi.com Future research must systematically dissect these context-dependent effects. For instance, the impact of this compound on a given cell type can vary based on the local microenvironment, including the presence of different cytokines, growth factors, and nutrient availability. nih.gov In immunology, mTOR inhibitors can either suppress the immune response, which is beneficial in transplantation, or selectively promote the expansion of regulatory T-cells, which could be leveraged in autoimmune diseases. nih.gov

Furthermore, the genetic background of a cell or tumor dramatically influences its response. A key research direction is to map the efficacy of this compound across a wide panel of preclinical models with diverse genetic landscapes. This includes models with different mutations in upstream regulators like PI3K and PTEN or downstream effectors. nih.gov Understanding why this compound shows efficacy in certain renal cell carcinomas or in proliferative syndromes linked to TSC1/TSC2 mutations, while having limited effects elsewhere, is paramount. nih.govnih.gov This requires extensive preclinical testing in varied cancer subtypes (e.g., clear-cell vs. non-clear cell renal carcinoma) and other disease models to build a predictive understanding of its therapeutic window. nih.gov

Research AreaKey Questions for this compoundExample Preclinical Models
Oncology How does the mutational status of the PI3K/AKT/mTOR pathway influence efficacy?Patient-derived xenografts (PDXs) with known mutations, genetically engineered mouse models (GEMMs) of different cancers (e.g., breast, pancreatic, neuroendocrine tumors). tandfonline.com
Immunology What is the differential impact on various immune cell subsets (e.g., effector T cells vs. regulatory T cells)?Co-culture systems of immune cells and target cells, models of autoimmune disease (e.g., experimental autoimmune encephalomyelitis), transplant rejection models.
Neurology How does this compound affect neuronal morphology, excitability, and autophagy in different neurodevelopmental and neurodegenerative disease models?Induced pluripotent stem cell (iPSC)-derived neurons from patients with TSC or Alzheimer's disease, mouse models of epilepsy and autism spectrum disorders. nih.govnih.gov
Metabolic Disease What are the effects on insulin (B600854) sensitivity and lipid metabolism in models of diabetes and obesity?Diet-induced obesity models in rodents, genetic models of type 2 diabetes. nih.gov

Comprehensive Understanding of this compound's Influence on Cellular Phenotypes Beyond Proliferation and Survival

Initial studies of mTOR inhibitors have largely focused on their cytostatic effects, inhibiting cell proliferation and growth. portlandpress.com However, the mTOR pathway governs a wide array of cellular processes, and future research must explore the broader phenotypic consequences of its inhibition. nih.gov These investigations will uncover novel therapeutic applications and provide a more complete picture of the compound's mechanism of action.

Key areas for investigation include:

Autophagy: mTORC1 is a critical suppressor of autophagy. nih.gov Inhibition by this compound is expected to induce autophagy, a process of cellular self-digestion and recycling. This has significant implications for neurodegenerative diseases, where enhancing the clearance of misfolded protein aggregates is a therapeutic goal. nih.gov

Cellular Senescence: The mTOR pathway is involved in "geroconversion," a process where arrested cells become senescent and develop a pro-inflammatory secretory phenotype. nih.gov Research into whether this compound can suppress this conversion could have implications for aging and age-related diseases. mdpi.com

Metabolism: mTOR is a master regulator of metabolic pathways. nih.gov Future studies should quantify the effects of this compound on glucose homeostasis, lipid synthesis, and mitochondrial function in various cell types. researchgate.net

Cell Differentiation and Stemness: In the context of neural stem cells, mTOR inhibition has been shown to suppress both proliferation and subsequent differentiation into neurons and glia. nih.gov Understanding how this compound influences the fate of stem and progenitor cells is crucial, particularly for developmental biology and regenerative medicine.

Angiogenesis: mTOR inhibitors can impede the formation of new blood vessels by reducing the synthesis of factors like VEGF, a key mechanism in cancer therapy. nih.govtandfonline.com

Strategies for Overcoming Adaptive Responses and Intratumoral Heterogeneity in Preclinical Models

A significant challenge limiting the long-term efficacy of mTOR inhibitors is the development of resistance. nih.gov Cancer cells can adapt to mTORC1 inhibition through various feedback mechanisms. A well-documented response is the relief of S6K-mediated negative feedback, leading to the hyperactivation of the pro-survival PI3K/AKT pathway. nih.govportlandpress.com This adaptive response counteracts the inhibitor's therapeutic effect.

Future preclinical research must focus on strategies to overcome these adaptive responses:

Combination Therapies: Systematically testing this compound in combination with inhibitors of pathways that are activated upon mTOR blockade is a high priority. Promising combinations include pairing with PI3K/AKT inhibitors, MEK inhibitors, or IGF-1R inhibitors to achieve synergistic anti-tumor effects. tandfonline.comtandfonline.com

Next-Generation Inhibitors: The limitations of first-generation allosteric inhibitors (rapalogs) have spurred the development of second-generation ATP-competitive mTOR kinase inhibitors (TORKis), which block both mTORC1 and mTORC2, and third-generation bivalent inhibitors (RapaLinks). nih.govfrontiersin.org Research should compare this compound to these newer agents to understand how to overcome specific resistance mutations, such as those in the mTOR FRB or kinase domains. frontiersin.orgresearchgate.net

Targeting Intratumoral Heterogeneity: Tumors are composed of diverse cell populations, some of which may be intrinsically resistant to mTOR inhibition. Future studies should use single-cell analysis techniques to understand how different clones within a tumor respond to this compound and to devise strategies that target this heterogeneity.

StrategyRationalePreclinical Approach
Combination Therapy Block adaptive feedback loops and parallel survival pathways. nih.govCombine this compound with inhibitors of PI3K, AKT, MEK, or EGFR in resistant cancer cell lines and xenograft models. tandfonline.com
Sequential Dosing Mitigate toxicity and delay the onset of resistance.Evaluate different dosing schedules and sequences of this compound with other targeted agents in long-term in vivo studies.
Bivalent Inhibitors Overcome resistance mutations in either the FRB or kinase domains of mTOR. frontiersin.orgCompare the efficacy of this compound against resistant cell lines versus that of a RapaLink-type compound. researchgate.net

Identifying Novel Upstream Regulators and Downstream Effectors Critically Modulated by this compound

While the core PI3K/AKT pathway is a well-established upstream regulator of mTOR, the full network of inputs is still being uncovered. nih.gov Similarly, although S6K1 and 4E-BP1 are the best-characterized downstream effectors of mTORC1, mTOR signaling influences a much broader set of cellular proteins. mdpi.com A crucial area for future research is the use of unbiased, large-scale screening methods to identify novel components of the mTOR pathway that are critically modulated by this compound.

Potential research avenues include:

Phosphoproteomics: Using mass spectrometry-based phosphoproteomics to analyze cells treated with this compound can provide a global snapshot of kinase activity, revealing novel substrates and modulated signaling pathways.

Genetic Screens: CRISPR-based genetic screens can identify genes that, when knocked out, confer sensitivity or resistance to this compound, thereby uncovering new regulators and effectors. nih.gov

Exploring Non-Canonical Pathways: Research has pointed to additional regulatory inputs from pathways involving Wnt, TNFα, and lipid second messengers like phosphatidic acid. nih.govnih.gov Investigating how this compound interacts with these less-canonical pathways could reveal new therapeutic opportunities.

Exploring the Role of this compound in Non-Oncological Preclinical Disease Models

The function of mTOR extends far beyond cell proliferation, making its inhibition a potential therapeutic strategy for a wide range of non-cancerous conditions. mdpi.com Future preclinical development of this compound should vigorously explore its potential in these areas.

Neurological Disorders: Dysregulated mTOR signaling is implicated in epilepsy, autism spectrum disorders, and neurodegenerative diseases like Alzheimer's. nih.govbohrium.comexlibrisgroup.com Preclinical models of these conditions can be used to assess whether this compound can rescue cellular phenotypes such as neuronal hyperexcitability, abnormal morphology, or deficits in autophagy. nih.govresearchgate.net

Metabolic Diseases: Given mTOR's role in sensing nutrients and regulating metabolism, its inhibitors are being investigated for effects on obesity, type 2 diabetes, and related conditions. nih.gov Studies in relevant animal models are needed to determine the impact of this compound on insulin resistance, lipid profiles, and glucose metabolism.

Inflammatory Diseases: The mTOR pathway is involved in regulating immune cell activation and cytokine production. mdpi.com Its role in conditions like rheumatoid arthritis or inflammatory bowel disease warrants investigation in appropriate preclinical models.

Investigation of Emerging this compound Formulations or Delivery Systems for Preclinical Applications

The systemic administration of mTOR inhibitors can lead to off-target effects and limit their therapeutic window. researchgate.net A significant future direction is the development of novel formulations and delivery systems to improve the preclinical performance of this compound. pharmaron.com

Research in this area could involve:

Nanoparticle-based Delivery: Encapsulating this compound in liposomes or polymer nanoparticles could enhance its solubility, stability, and tumor accumulation while reducing systemic exposure. mdpi.com

Targeted Delivery: Conjugating this compound to ligands that bind to receptors overexpressed on target cells (e.g., cancer cells or specific immune cells) could increase local drug concentration and efficacy.

Biomimetic Systems: Using cell membrane-coated nanoparticles or extracellular vesicles to deliver this compound could improve biocompatibility and reduce immunogenicity. mdpi.com

Sustained-Release Formulations: Developing implantable or injectable depots for this compound could provide sustained drug levels over time, which may be beneficial for chronic conditions or for maintaining long-term pathway inhibition in cancer. pharmaron.com

Integration of Multi-Omics Data to Predict and Monitor this compound Responsiveness in Research Settings

To advance toward precision medicine, it is essential to develop biomarkers that can predict which preclinical models and, eventually, which patients will respond to this compound. Integrating large-scale multi-omics datasets with advanced computational methods is a powerful approach to achieve this goal. biorxiv.orgresearchgate.net

Future research should focus on:

Predictive Biomarker Discovery: Analyzing baseline multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from a diverse panel of preclinical models (e.g., cancer cell lines, organoids) and correlating these molecular features with sensitivity to this compound. nih.gov Machine learning algorithms can be trained on these datasets to build predictive models of drug response. biorxiv.orgresearchgate.net

Pharmacodynamic Monitoring: Using omics technologies to monitor the molecular changes in tumors or tissues after treatment with this compound. This can confirm target engagement (e.g., by measuring phosphorylation of S6K1) and identify mechanisms of adaptive resistance as they emerge. nih.gov

Late Integration Models: Employing sophisticated deep learning models, such as Multi-Omics Late Integration (MOLI), that use specific subnetworks to process each data type before combining them can improve prediction accuracy over simpler methods. biorxiv.org This approach can identify complex, multi-modal network biomarkers that correlate with treatment response. researchgate.net


Q & A

Q. What are the key pharmacological characteristics of mTOR inhibitor-12 that make it suitable for targeting PI3K/mTOR signaling in cancer research?

this compound is a selective, orally active dual inhibitor of PI3Kα (IC50 = 0.06 nM) and mTOR (IC50 = 3.12 nM), with demonstrated antitumor activity in preclinical models. Its reduced liver toxicity compared to other PI3K/mTOR inhibitors enhances its utility in long-term studies. Methodologically, researchers should validate its selectivity using enzymatic assays (e.g., kinase profiling) and cellular models (e.g., HCT116 or HT-29 cells) to confirm pathway inhibition via Western blotting for phosphorylated Akt and S6K .

Q. How does the brain-penetrant property of this compound influence its application in central nervous system (CNS) disease models?

Unlike many mTOR inhibitors, this compound exhibits selective blood-brain barrier penetration without genotoxic risk, making it ideal for studying CNS disorders. To assess brain penetration, researchers should measure compound concentrations in cerebrospinal fluid (CSF) or brain homogenates post-administration in rodent models. Pharmacodynamic markers (e.g., pS6 levels in brain tissue) can confirm target engagement .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vivo studies to evaluate the antitumor efficacy of this compound in xenograft models?

Key factors include:

  • Dosage and Regimen : In HCT116 xenografts, 20 mg/kg administered orally once daily for 14 days achieved significant tumor growth inhibition. Adjustments may be needed based on species-specific pharmacokinetics (e.g., short half-life of 2.33 hours in rats) .
  • Endpoint Metrics : Monitor tumor volume via caliper measurements and validate pharmacodynamic effects via immunohistochemistry (IHC) for pS6 or PI3K pathway markers .
  • Toxicity Screening : Regularly assess liver enzymes (ALT/AST) and body weight to confirm reduced hepatotoxicity .

Q. How can researchers reconcile discrepancies in this compound’s cellular efficacy (e.g., IC50 variations across cell lines)?

Discrepancies in IC50 values (e.g., 0.07 μM in PC-3 vs. 0.68 μM in HUVEC cells) may arise from differences in cell line genetics or assay conditions. To address this:

  • Standardize Assays : Use consistent incubation times (e.g., 72 hours for proliferation assays) and culture conditions.
  • Validate Pathway Dependence : Prioritize cell lines with documented PI3K/mTOR pathway activation (e.g., PTEN-null models) .
  • Cross-Validate with Orthogonal Methods : Combine MTT assays with flow cytometry for apoptosis/cycle analysis .

Q. What strategies ensure experimental reproducibility when studying this compound’s effects across different models?

  • Detailed Protocols : Adhere to MIQE guidelines for qPCR or RNA-seq workflows when analyzing gene expression changes .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Integration : Measure plasma and tissue drug levels alongside biomarker changes (e.g., pS6 suppression) to correlate exposure with effect .
  • Data Transparency : Report full experimental parameters (e.g., dosing schedules, vehicle controls) as per Beilstein Journal guidelines .

Q. How does this compound’s mechanism differ from rapamycin analogs (e.g., Everolimus) in targeting mTOR complexes?

Unlike rapamycin analogs that selectively inhibit mTORC1, this compound targets both mTORC1 and mTORC2, leading to broader pathway suppression. Researchers should compare downstream effects using phospho-specific antibodies for mTORC1 (e.g., p4EBP1) and mTORC2 (e.g., pAKT-S473) in parallel experiments .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s efficacy in CNS vs. peripheral tumor models?

Contradictions may stem from differential blood-brain barrier penetration or tumor microenvironment factors. To resolve:

  • Model Selection : Use orthotopic CNS tumor models (e.g., glioblastoma) alongside subcutaneous xenografts.
  • Biomarker Analysis : Compare pathway inhibition in CNS vs. peripheral tumors via IHC or RNA sequencing .
  • Dose Optimization : Conduct pharmacokinetic studies to ensure adequate brain exposure .

Tables for Key Data

Parameter Value Reference
PI3Kα IC500.06 nM
mTOR IC503.12 nM
HCT116 Xenograft Efficacy20 mg/kg, 14 days (oral)
Plasma Half-Life (Rat)2.33 hours
Brain PenetrationConfirmed (No genotoxicity)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.